(1-benzylpiperidin-4-yl) 4-methylbenzenesulfonate
CAS No.: 101768-14-3
Cat. No.: VC8037681
Molecular Formula: C19H23NO3S
Molecular Weight: 345.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101768-14-3 |
|---|---|
| Molecular Formula | C19H23NO3S |
| Molecular Weight | 345.5 g/mol |
| IUPAC Name | (1-benzylpiperidin-4-yl) 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C19H23NO3S/c1-16-7-9-19(10-8-16)24(21,22)23-18-11-13-20(14-12-18)15-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3 |
| Standard InChI Key | PZKDDWLNFPJDCG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(CC2)CC3=CC=CC=C3 |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(CC2)CC3=CC=CC=C3 |
Introduction
(1-Benzylpiperidin-4-yl) 4-methylbenzenesulfonate is a chemical compound with the CAS number 101768-14-3. It is a sulfonate derivative, specifically a 4-methylbenzenesulfonate ester of 1-benzylpiperidin-4-ol. This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.
Synthesis and Applications
The synthesis of (1-benzylpiperidin-4-yl) 4-methylbenzenesulfonate typically involves the reaction of 1-benzylpiperidin-4-ol with 4-methylbenzenesulfonyl chloride. This compound is often used as an intermediate in the synthesis of more complex molecules, such as those with potential therapeutic applications.
Applications in Research
-
Pharmaceutical Synthesis: It serves as a precursor for synthesizing compounds with potential biological activities, including cholinesterase inhibitors and sigma receptor ligands.
-
Building Block: Its versatility makes it a valuable building block in organic synthesis, allowing for the creation of diverse chemical structures.
Sigma Receptor Affinity
Compounds with a 1-benzylpiperidine moiety linked to pyridine rings have shown high affinity for sigma-1 receptors, which are targets for treating neuropathic pain and other neurological conditions .
Cholinesterase Inhibition
Derivatives of 1-benzylpiperidine have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease treatment .
Data Table
| Property | Value |
|---|---|
| CAS Number | 101768-14-3 |
| Molecular Formula | C19H23NO3S |
| Molecular Weight | 345.46 g/mol |
| Purity | 97% |
| IUPAC Name | 1-Benzylpiperidin-4-yl 4-methylbenzenesulfonate |
| SMILES | CC1=CC=C(S(=O)(=O)OC2CCN(CC3=CC=CC=C3)CC2)C=C1 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume